1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide
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Overview
Description
1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide is a compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and have been widely used in medicinal chemistry. This compound is characterized by the presence of a sulfonyl group attached to a pyrrolidine ring, which is further substituted with a propyl group and a carboxamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with N-propylpyrrolidine-2-carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anti-inflammatory properties.
Industry: Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound towards its target. The exact molecular pathways involved may vary depending on the specific application and target enzyme.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)sulfonylpyrrolidine: Lacks the propyl and carboxamide groups.
N-propylpyrrolidine-2-carboxamide: Lacks the sulfonyl group.
1-(4-methylphenyl)sulfonyl-N-methylpyrrolidine-2-carboxamide: Contains a methyl group instead of a propyl group.
Uniqueness
1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide is unique due to the combination of its sulfonyl, propyl, and carboxamide groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of the sulfonyl group enhances its potential as an enzyme inhibitor, while the propyl group can influence its pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-methylphenyl)sulfonyl-N-propylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-10-16-15(18)14-5-4-11-17(14)21(19,20)13-8-6-12(2)7-9-13/h6-9,14H,3-5,10-11H2,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGNIZMWJLQCKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCCN1S(=O)(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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